1-(6-Methylpyrimidin-4-yl)cyclopropanol
Description
1-(6-Methylpyrimidin-4-yl)cyclopropanol is a cyclopropanol derivative featuring a pyrimidine ring substituted with a methyl group at the 6-position. The cyclopropanol moiety introduces significant ring strain, which can enhance reactivity and influence physicochemical properties such as solubility and stability . This compound is synthesized via a one-pot nucleophilic aromatic substitution (SNAr) reaction between a fluoroaromatic precursor (e.g., 6-methyl-4-fluoropyrimidine) and cyclopropanol under optimized conditions, as reported in a 2019 study by Jin et al. .
Structural characterization of such compounds often employs X-ray crystallography, with the SHELX software suite historically serving as a critical tool for small-molecule refinement and structure validation . For instance, SHELXL’s robust algorithms enable precise determination of bond angles and distances, which are vital for analyzing strain in the cyclopropanol ring and its electronic interactions with the pyrimidine substituent .
Properties
CAS No. |
116186-31-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.181 |
IUPAC Name |
1-(6-methylpyrimidin-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-6-4-7(10-5-9-6)8(11)2-3-8/h4-5,11H,2-3H2,1H3 |
InChI Key |
JECUISAVCSHGCL-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC(=C1)C2(CC2)O |
Synonyms |
Cyclopropanol, 1-(6-methyl-4-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reaction Efficiency and Yields
The one-pot SNAr method for 1-(6-Methylpyrimidin-4-yl)cyclopropanol () is comparable to syntheses of analogues like 1-(2-pyridyl)cyclopropanol.
Physicochemical and Functional Properties
- Solubility: Polar pyrimidine rings enhance water solubility compared to purely hydrocarbon-substituted cyclopropanols (e.g., 1-phenylcyclopropanol).
- Bioactivity : Pyrimidine-containing compounds often exhibit higher binding affinity to biological targets (e.g., kinases) than phenyl analogues, though this depends on substituent effects.
Data Tables
Table 2: Structural Features from Crystallography (SHELX Analysis)
| Compound | Bond Angle (C-C-O) | Cyclopropanol Strain | Reference |
|---|---|---|---|
| This compound | ~60° (estimated) | High | |
| 1-Phenylcyclopropanol | 59.5° | Moderate | (generic) |
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